Product packaging for 5-Methyltetrahydro-2(1H)-pyrimidinone(Cat. No.:CAS No. 13092-83-6)

5-Methyltetrahydro-2(1H)-pyrimidinone

Cat. No.: B173809
CAS No.: 13092-83-6
M. Wt: 114.15 g/mol
InChI Key: PDZVPFSEDZCKIC-UHFFFAOYSA-N
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Description

5-Methyltetrahydro-2(1H)-pyrimidinone is a tetrahydro-2(1H)-pyrimidinone derivative that serves as a key scaffold in medicinal chemistry and biological research. This compound is of significant interest in early-stage drug discovery, particularly for investigating novel therapeutic agents. Derivatives of the tetrahydro-2(1H)-pyrimidinone core have demonstrated distinct biological activities; for instance, certain morpholinomethyl-substituted analogs have shown promising antiviral activity in vitro, specifically inhibiting the replication of the fowl plague virus and the Semliki Forest virus . Furthermore, the pyrimidinone structural class is actively being explored in neuroscience research. Recent studies have focused on optimizing pyrimidinone series for their potential to selectively inhibit neurological targets, such as adenylyl cyclase type 1 (AC1), which is an emerging target for the treatment of chronic pain sensitization pathways in the central nervous system . The value of this compound lies in its utility as a versatile chemical building block for developing and optimizing new compounds with potential pharmacological effects, making it a valuable tool for researchers in hit-to-lead campaigns and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B173809 5-Methyltetrahydro-2(1H)-pyrimidinone CAS No. 13092-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-6-5(8)7-3-4/h4H,2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZVPFSEDZCKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325963
Record name 5-Methyltetrahydro-2(1H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-83-6
Record name NSC522189
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyltetrahydro-2(1H)-pyrimidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Methyltetrahydro 2 1h Pyrimidinone

Historical and Contemporary Approaches to Tetrahydropyrimidinone Synthesis

The foundational synthesis of the tetrahydropyrimidinone ring system has historically relied on the cyclocondensation reaction between a 1,3-diamine and a carbonyl source. This fundamental approach involves reacting a suitable 1,3-diamine with compounds like urea (B33335), phosgene, or chloroformates to form the saturated six-membered ring. researchgate.net This method remains a cornerstone for the synthesis of a wide array of tetrahydropyrimidinone derivatives.

Contemporary synthetic chemistry has built upon these classical methods, introducing greater efficiency, milder reaction conditions, and improved yields. Modern approaches often employ multicomponent reactions, such as the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidinones that can be subsequently reduced to their tetrahydropyrimidinone counterparts. sctunisie.orgscilit.comacs.org Furthermore, the development of novel catalysts and reaction media has significantly advanced the synthesis of these heterocyclic scaffolds.

Specific Synthetic Pathways for 5-Methyltetrahydro-2(1H)-pyrimidinone

The synthesis of the title compound, this compound, can be accomplished through carefully designed multi-step protocols that leverage both classical and modern synthetic techniques.

Multi-Step Synthesis Protocols

A primary and effective multi-step synthesis of this compound involves the reaction of 2-methyl-1,3-diaminopropane with a suitable carbonyl donor like urea. This method, rooted in classical tetrahydropyrimidinone synthesis, provides a direct route to the target molecule.

Reaction Scheme:

While specific experimental details for this exact transformation are not extensively documented in readily available literature, the general procedure for the synthesis of tetrahydropyrimidinones from 1,3-diamines and urea typically involves heating the reactants, often in the presence of a suitable solvent or under neat conditions, to drive the cyclocondensation reaction with the elimination of ammonia.

Another potential multi-step approach involves the initial synthesis of a dihydropyrimidinone intermediate via a Biginelli-type reaction, followed by a reduction step to yield the saturated tetrahydropyrimidinone ring.

Novel Reaction Conditions and Catalytic Approaches for Pyrimidinones (B12756618)

Recent advancements in organic synthesis have introduced novel reaction conditions and catalytic systems that can be applied to the synthesis of pyrimidinones, including derivatives like this compound. These methods often focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. The application of microwave irradiation can significantly reduce the time required for the cyclocondensation step in pyrimidinone synthesis. nih.gov Additionally, ultrasound-assisted synthesis has been shown to be an efficient, catalyst-free green chemistry approach for Biginelli condensation to produce tetrahydropyrimidine (B8763341) derivatives in high yields. scilit.comresearchgate.net

A variety of catalysts have been explored to facilitate pyrimidinone synthesis. These range from Lewis acids to organocatalysts. For instance, L-proline nitrate, an amino acid-based ionic liquid, has been successfully used as a catalyst for the synthesis of dihydropyrimidinones. sctunisie.org Other catalytic systems, such as layered double hydroxides (LDH), have also been investigated for their efficacy in the Biginelli reaction. ijsrst.com

Catalyst SystemReaction TypeKey Advantages
L-proline nitrate Biginelli ReactionAmino acid-based ionic liquid catalyst, efficient. sctunisie.org
Layered Double Hydroxide (LDH) Biginelli CondensationEcofriendly catalyst. ijsrst.com
Ultrasound Irradiation Biginelli CondensationCatalyst-free, rapid reaction, high yields. scilit.comresearchgate.net
Microwave Irradiation CyclocondensationReduced reaction times. nih.gov

Enantioselective Synthesis Considerations in Pyrimidinone Derivatization

The presence of a stereocenter at the 5-position of this compound introduces the possibility of enantiomers. The development of enantioselective synthetic methods to access specific stereoisomers of chiral tetrahydropyrimidinones is an area of growing interest due to the importance of chirality in bioactive molecules.

While specific enantioselective methods for this compound are not extensively reported, general strategies for the asymmetric synthesis of related heterocyclic compounds can be considered. These approaches often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

For instance, the preparation of chiral derivatives of N,N'-dimethylpropyleneurea (DMPU), a related tetrahydropyrimidinone, has been described. researchgate.net These methods involve the use of chiral starting materials to introduce stereocenters into the pyrimidinone ring. Organocatalysis has also emerged as a powerful tool for enantioselective synthesis, with chiral thioureas being used as catalysts in various asymmetric transformations. beilstein-journals.orgnih.gov The principles of these asymmetric syntheses could potentially be adapted to develop an enantioselective route to (R)- or (S)-5-Methyltetrahydro-2(1H)-pyrimidinone.

Green Chemistry Principles in Synthetic Design of Pyrimidinones

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinone derivatives to minimize environmental impact and improve sustainability.

Solvent Selection in Pyrimidinone Synthesis

Solvent selection is a critical aspect of green chemistry, and significant efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives in the synthesis of pyrimidinones.

Water has been explored as a green solvent for the Biginelli reaction and related multicomponent reactions. researchgate.net Performing these reactions in an aqueous medium can offer advantages in terms of safety, cost, and environmental impact.

Ionic liquids have also gained attention as "green solvents" due to their low vapor pressure and potential for recyclability. Their use as both solvents and catalysts in pyrimidine (B1678525) synthesis has been reported. sctunisie.org

Solvent-free conditions represent an ideal green chemistry approach, eliminating the need for any solvent. The Biginelli reaction has been successfully carried out under solvent-free conditions, often with the aid of a catalyst and sometimes with microwave or ultrasound assistance. acs.org This approach simplifies work-up procedures and reduces waste generation.

The choice of solvent can significantly impact the yield and efficiency of the reaction. Comparative studies have shown that the effectiveness of a particular solvent can be catalyst-dependent. For instance, in a study using a layered double hydroxide catalyst for the Biginelli reaction, it was found that highly polar or highly non-polar solvents gave lower yields compared to solvents of intermediate polarity. ijsrst.com

Solvent/ConditionReaction TypeGreen Chemistry Aspect
Water Biginelli ReactionEnvironmentally benign solvent. researchgate.net
Ionic Liquids Pyrimidine SynthesisRecyclable "green" solvents, can also act as catalysts. sctunisie.org
Solvent-Free Biginelli ReactionEliminates solvent waste, simplifies work-up. acs.org

Catalyst Systems for Sustainable Synthesis

The development of sustainable synthetic routes to this compound, a cyclic urea, is integral to advancing green chemistry principles. Research has increasingly focused on the use of efficient and environmentally benign catalyst systems that minimize waste, reduce energy consumption, and utilize renewable feedstocks. These approaches stand in contrast to traditional methods that often rely on hazardous reagents like phosgene.

A significant advancement in the sustainable synthesis of cyclic ureas involves the use of heterogeneous catalysts. Cerium oxide (CeO₂), for instance, has been demonstrated as an effective and reusable catalyst for the direct synthesis of cyclic ureas from carbon dioxide (CO₂) and diamines. rsc.orgepa.gov This method is particularly noteworthy as it utilizes CO₂, a greenhouse gas, as a C1 feedstock. The reaction is typically carried out in a preferable solvent like 2-propanol and shows high selectivity and yields for various diamines, including those that form six-membered rings, which are often challenging to synthesize from CO₂. rsc.orgepa.gov The proposed mechanism for this catalytic process involves the formation of carbamic acid and carbamate species on the CeO₂ surface, followed by a nucleophilic attack of an amino group to form the cyclic urea. rsc.orgepa.gov

Organocatalysis presents another promising avenue for the sustainable synthesis of cyclic ureas. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst has been explored for the reaction of diamines with propylene carbonate, a green carbonylating agent. researchgate.net This method can be performed under solvent-free and microwave-assisted conditions, which significantly reduces reaction times and energy input. researchgate.net The high efficiency and selectivity of such organocatalytic systems, along with the ease of separation, align well with the principles of green chemistry. researchgate.net

Palladium-based catalyst systems have also been employed for the synthesis of cyclic ureas through the oxidative carbonylation of primary diamines. acs.org This methodology can achieve high catalytic efficiencies and has been successfully applied to the formation of both five- and six-membered cyclic ureas. acs.org The reactions are typically conducted in a solvent such as 1,2-dimethoxyethane (DME) under a mixture of carbon monoxide and air. acs.org

Furthermore, innovative approaches are emerging that minimize or eliminate the need for traditional catalysts altogether. The use of deep eutectic solvents (DESs) as both the solvent and catalyst is a novel strategy for the green synthesis of related pyrimidine derivatives. nih.gov These systems offer advantages such as being biodegradable, having low toxicity, and being easy to prepare. Additionally, catalyst-free methods promoted by microwave irradiation in green solvents like water have been developed for the synthesis of complex pyrimidine structures, showcasing high yields and short reaction times. nih.govresearchgate.net

The following table summarizes various catalyst systems and sustainable methods applicable to the synthesis of cyclic ureas like this compound.

Catalyst System/MethodReactantsKey FeaturesReference
Cerium Oxide (CeO₂)Diamine, Carbon Dioxide (CO₂)Heterogeneous, reusable catalyst; Utilizes CO₂; High yields (78-98%). rsc.orgepa.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Diamine, Propylene CarbonateOrganocatalytic; Solvent-free; Microwave-assisted; Fast reaction times. researchgate.net
Palladium Iodide (PdI₂) / Potassium Iodide (KI)Primary Diamine, Carbon Monoxide, AirHomogeneous catalysis; High catalytic efficiency for oxidative carbonylation. acs.org
Deep Eutectic Solvent (DES)Barbituric acid, Aldehydes, etc.Green, biodegradable solvent and catalyst; Solvent-free conditions. nih.gov
Microwave-assisted/Catalyst-freeBenzaldehyde derivatives, etc.Use of green solvents (e.g., water); High yields (78-94%); Short reaction times (3-6 min). nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 5 Methyltetrahydro 2 1h Pyrimidinone

Reaction Mechanisms and Pathways of Tetrahydropyrimidinone Scaffolds

The most prominent reaction for synthesizing tetrahydropyrimidinone scaffolds, including 5-Methyltetrahydro-2(1H)-pyrimidinone, is the Biginelli reaction. wikipedia.orgchemistry-online.com First described in 1891, this one-pot, three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgchemistry-online.com The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

While the precise mechanism has been a subject of discussion, two primary pathways are generally accepted wikipedia.orgresearchgate.netamazonaws.com:

Iminium Pathway: This mechanism, proposed by Sweet in 1973, suggests that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.orgresearchgate.net This is often considered the rate-limiting step. Subsequent nucleophilic addition of the β-ketoester to this intermediate, followed by cyclization and dehydration, yields the final dihydropyrimidinone product. wikipedia.org

Enamine Pathway: An alternative pathway involves the initial condensation of the β-ketoester and urea to form an enamine intermediate. This enamine then reacts with the aldehyde, leading to the cyclized product. amazonaws.com

A later mechanism proposed by Kappe in 1997 starts with the nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed condensation to form an imine. wikipedia.org The β-ketoester then adds to the imine, and subsequent ring closure through nucleophilic attack of the amine on the carbonyl group, followed by a final condensation, yields the Biginelli compound. wikipedia.org

The Biginelli reaction is a cornerstone for creating a wide array of substituted tetrahydropyrimidinones, demonstrating its versatility in generating molecular diversity. researchgate.netamazonaws.com The reaction's efficiency and operational simplicity have made it a staple in synthetic organic chemistry. researchgate.net

Functional Group Interconversions on the Pyrimidinone Core

The pyrimidinone core, being electron-deficient, allows for specific functional group interconversions. wikipedia.org Nucleophilic substitution is a key reaction type, particularly at the 2-, 4-, and 6-positions of the pyrimidine (B1678525) ring. wikipedia.org For instance, amino groups can be displaced by chlorine, and this transformation can also be reversed. wikipedia.org

In the context of tetrahydropyrimidinones, the reactivity is influenced by the saturation of the ring. However, the fundamental principles of pyrimidine chemistry still apply. For example, the carbonyl group of the urea moiety can be converted to a thiocarbonyl group by reaction with reagents like Lawesson's reagent, which would transform a pyrimidinone into a thiopyrimidinone. nih.gov Similarly, the NH groups within the ring can undergo various reactions, as detailed in the following section.

Derivatization Strategies and Analogue Synthesis

The tetrahydropyrimidinone scaffold serves as a versatile template for the synthesis of a wide range of analogues. nih.govresearchgate.net Derivatization is a key strategy for modulating the biological activity of these compounds. nih.gov

The nitrogen atoms within the pyrimidinone ring are common sites for substitution. nih.gov Alkylation and acylation reactions can be readily performed on the NH groups. These modifications can significantly impact the compound's properties. While extensive modifications at positions 1 through 4 of the pyrimidine ring can sometimes lead to a loss of certain biological activities, they can also uncover new therapeutic properties. nih.gov For instance, N-substituted 6-phenylpyrimidinones have shown interesting hypotensive and anti-inflammatory activities. nih.gov

Ring modification strategies can lead to more complex, fused heterocyclic systems. Annulation, the construction of a new ring onto an existing molecule, is a powerful tool in this regard. wikipedia.org For example, tetrahydropyrimidine (B8763341) derivatives can be involved in [4+2] annulation reactions to form fused bicyclic structures. researchgate.net These reactions often involve the reaction of the tetrahydropyrimidine scaffold with a suitable synthon that provides the necessary atoms to build the new ring.

Ring transformations of pyrimidines can also occur under the influence of nucleophiles. wur.nl These transformations can lead to ring expansion, ring contraction, or the formation of a new heterocyclic ring with the same number of atoms. wur.nl While these reactions are more commonly studied on aromatic pyrimidines, the underlying principles can be applied to their saturated counterparts.

The pyrimidinone scaffold is a valuable building block in the synthesis of more complex molecules. researchgate.netresearchgate.net Its inherent functionality and the ability to undergo a variety of chemical transformations make it an attractive starting point for the construction of diverse molecular architectures. The Biginelli reaction itself allows for the incorporation of three different substituents in a single step, providing a rapid route to functionalized pyrimidinones (B12756618) that can be further elaborated. acs.orgijpsr.com

The versatility of the pyrimidinone scaffold is evident in its use in the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties, such as triazoles, to create new chemical entities with potentially enhanced biological profiles. tandfonline.com

Advanced Spectroscopic and Structural Characterization of 5 Methyltetrahydro 2 1h Pyrimidinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including 5-Methyltetrahydro-2(1H)-pyrimidinone and its derivatives.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. In the context of this compound derivatives, these techniques are crucial for confirming the core structure and identifying the positions of various substituents.

For instance, in a series of ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the ¹H NMR spectra consistently show characteristic signals for the NH protons as broad singlets, typically in the range of δ 7.76-9.42 ppm. rsc.org The methyl group at the 6-position appears as a sharp singlet around δ 2.24-2.28 ppm. rsc.org The ¹³C NMR spectra of these compounds display signals for the carbonyl carbon (C=O) around δ 152.4-167.7 ppm and the methyl carbon at approximately δ 18.2 ppm. rsc.org

A selection of ¹H and ¹³C NMR data for various this compound derivatives is presented below:

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) rsc.org165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) rsc.org165.4, 152.4, 152.1, 149.7, 147. rsc.org
Ethyl 4-(4-chlorophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate1.26 (t, 3H, J = 6.9 Hz), 2.49 (s, 3H), 2.93 (s, 3H), 3.27 (s, 3H), 4.16 (q, 2H, J = 6.6 Hz), 5.36 (s, 1H), 7.40 (d, 2H, J = 8.7 Hz), 8.16 (d, 2H, J = 8.8 Hz) rsc.org14.3, 16.8, 31.2, 34.7, 60.4, 60.5, 102.6, 124.0, 127.5, 147.6, 148.3, 150.4, 153.5, 165.6 rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Multinuclear NMR) for Conformational and Tautomeric Analysis

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and multinuclear NMR, are indispensable for a more profound understanding of the conformational and tautomeric equilibria of this compound derivatives. ipb.pt

The study of tautomerism, the interconversion between structural isomers, is also facilitated by advanced NMR. For some pyrimidine (B1678525) derivatives, different tautomeric forms can exist in equilibrium. NMR studies, sometimes in combination with quantum mechanical calculations, can identify the predominant tautomer in solution. nih.gov For example, in a study of 4-amino-5-pyrimidinecarbonitrile, NMR data, supported by theoretical calculations, confirmed the prevalence of the amino tautomers over the imino forms. nih.gov

Conformational analysis, which examines the spatial arrangement of atoms, also benefits from advanced NMR. The Nuclear Overhauser Effect (NOE), observed in NOESY experiments, provides information about through-space proximity of protons, which is critical for determining the preferred conformation of the molecule in solution. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound and its derivatives, IR spectra typically show strong absorption bands corresponding to the N-H stretching vibrations, usually in the range of 3340-3439 cm⁻¹. rsc.org The C=O stretching vibration of the urea (B33335) moiety gives rise to a prominent band between 1630 and 1746 cm⁻¹. rsc.org The C-H stretching and bending vibrations are also readily identifiable. mdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For example, in a study of 5-hydroxymethyluracil, C-C stretching vibrations were observed in the Raman spectrum at 1269 and 791 cm⁻¹. mdpi.com

The table below summarizes key IR absorption bands for some derivatives:

Compound NameKey IR Bands (cm⁻¹)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate3639, 2967, 1896, 1608, 1223 rsc.org
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3435, 2986, 1746, 1635 rsc.org
Ethyl 4-(4-chlorophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate1664, 1596 rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound and its derivatives, mass spectrometry provides unequivocal confirmation of the molecular formula.

The mass spectra of these compounds typically show a clear molecular ion peak (M+), which corresponds to the molecular weight of the compound. rsc.org For example, the mass spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak at m/z 260. rsc.org Analysis of the fragmentation pattern can provide further structural information, helping to identify different substituents and their positions on the pyrimidinone ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique is invaluable for understanding the solid-state conformation of this compound and its derivatives.

Studies on pyrimidinone derivatives have shown that the pyrimidine ring can adopt various conformations. nih.gov The crystal structure of 1-methyltetrahydropyrimidin-2(1H)-one has been determined, providing detailed bond lengths and angles. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. rsc.org For pyrimidinone derivatives, hydrogen bonding plays a crucial role in dictating the crystal structure. nih.gov

The N-H and C=O groups of the pyrimidinone ring are excellent hydrogen bond donors and acceptors, respectively, leading to the formation of robust N-H···O hydrogen bonds. nih.gov These interactions are a dominant feature in the crystal packing of many pyrimidinone derivatives, often leading to the formation of dimers or extended chains. nih.gov In a study of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, the average energy of these hydrogen bonds was found to be approximately -21.64 kcal mol⁻¹. nih.gov

Hydrogen Bonding Networks in Crystalline Architectures

The supramolecular assembly and crystalline architecture of this compound and its derivatives are predominantly governed by the formation of intricate hydrogen bonding networks. The cyclic urea core, a defining feature of these molecules, provides robust and directional hydrogen bond donors (N-H) and acceptors (C=O) that guide the self-assembly into well-ordered, solid-state structures.

The foundational interaction in the crystal lattice of pyrimidinone derivatives is the N-H···O hydrogen bond, which is analogous to the interactions seen in the foundational building blocks of DNA and RNA. nih.govnih.gov This strong interaction is a primary driving force in the formation of crystal packing. nih.govmdpi.com In many cyclic ureas, these interactions lead to the formation of recognizable supramolecular motifs, such as one-dimensional tapes or chains, which then organize into more complex three-dimensional networks. nih.govnih.gov

Table 1: Average Interaction Energies in Substituted 2(1H)-Pyrimidinone Crystals

This table summarizes the average energies of the predominant hydrogen bonds identified in the crystalline structures of 18 different 4-(trihalomethyl)-2(1H)-pyrimidinone derivatives. Data sourced from quantum theory of atoms in molecules (QTAIM) analysis.

Interaction TypeAverage Energy (kcal/mol)Role in Crystal Packing
N-H···O-16.55Primary interaction, forms core structural motifs (e.g., dimers, chains).
C-H···O-6.48Secondary interaction, stabilizes and links primary motifs.
Total H-Bond Contribution~ -21.64Accounts for ~19% of total lattice stabilization energy.

The specific architecture of the hydrogen bonding network is highly sensitive to the nature and steric bulk of substituents on the pyrimidinone ring. Research on analogous cyclic ureas has demonstrated that even subtle changes to substituents can alter the resulting supramolecular motif. For instance, introducing bulky substituents can provide steric hindrance that disrupts typical chain or sheet formations, leading to different and sometimes more complex 2D or 3D networks. reading.ac.uk This principle allows for the tuning of the crystalline architecture by modifying the molecular structure of the derivative. Altering substituents has been shown to modify the crystallization pathway, beginning with the initial formation of hydrogen-bonded dimers in solution. nih.govacs.org

In addition to classical hydrogen bonds, other weak interactions such as C-H···π interactions can contribute to the cohesion of the crystal structure, often linking the primary hydrogen-bonded motifs into layers or more complex three-dimensional frameworks. nih.gov The interplay between the strong, directional N-H···O bonds, weaker C-H···O interactions, and the steric influence of various substituents ultimately dictates the final, unique crystalline architecture of each derivative.

Table 2: Influence of Substituents on Hydrogen Bonding Motifs in Cyclic Ureas

This table illustrates how substituent changes on cyclic urea rings can direct the formation of different supramolecular hydrogen-bonded patterns in the crystalline state.

Substituent TypeSteric HindranceObserved H-Bonding MotifResulting Architecture
Small (e.g., -CH₃, -C₂H₅)LowClassic tape/ribbon motif via N-H···O bonds.1D chains stacking into layers.
Bulky (e.g., -CH(CH₃)₂, -C(CH₃)₃)HighDisruption of tape motif; formation of alternative 2D networks.Interlinked 2D sheets.
Functional (e.g., with H-bond acceptors/donors)VariableCompetition with the primary N-H···O motif, leading to complex or interrupted networks.Novel 3D frameworks.

Computational Chemistry and Theoretical Modeling of 5 Methyltetrahydro 2 1h Pyrimidinone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a means to solve the Schrödinger equation (or a simplified form of it) for a given molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field. DFT is particularly popular for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. Ab initio methods, while often more computationally intensive, can offer higher accuracy by deriving results from first principles without empirical parameters.

For 5-Methyltetrahydro-2(1H)-pyrimidinone, these calculations would be instrumental in determining its fundamental properties. Theoretical studies on related pyrimidinone derivatives frequently employ DFT to optimize molecular geometries and calculate various chemical descriptors.

An analysis of the electronic structure provides a detailed picture of how electrons are distributed within a molecule and the nature of its chemical bonds. Key aspects of this analysis include:

Molecular Orbitals: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to characterize the specific types of bonds (e.g., sigma, pi bonds), quantify their strength, and analyze delocalization effects within the molecule.

While a detailed electronic structure analysis for this compound is not presently available in the literature, such a study would clarify the influence of the methyl group and the saturated ring on the electronic properties of the core pyrimidinone structure.

The flexibility of the saturated six-membered ring in this compound means it can adopt several different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Potential Energy Surface (PES): By systematically changing the torsion angles within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable or metastable conformers.

Common Conformations: For a six-membered ring, common conformations include the "chair," "boat," and "twist-boat" forms. The chair conformation is typically the most stable. The position of the methyl group (axial vs. equatorial) would also significantly impact the relative stability of these conformers.

Understanding the energy landscape is critical for predicting the molecule's predominant shape in different environments, which in turn influences its physical properties and biological activity.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Pyrimidinone systems can exhibit keto-enol tautomerism. In the case of this compound, the primary form is the keto (amide) tautomer. A potential, though likely less stable, enol (imidic acid) tautomer could exist.

Computational studies are highly effective at predicting the relative energies of different tautomers. By calculating the Gibbs free energy of each form, researchers can determine the equilibrium constant and predict which tautomer will be dominant under specific conditions (e.g., in the gas phase or in a solvent). Studies on related aromatic pyrimidinones (B12756618) have shown a strong preference for the keto form, and it is expected that the saturated ring of this compound would further stabilize this form.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system, resulting in a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Study Solvation: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around it and quantify the strength of intermolecular interactions, such as hydrogen bonding.

Analyze Conformational Dynamics: MD simulations allow for the exploration of the conformational landscape in real-time, showing how the molecule transitions between different shapes and how these dynamics are influenced by temperature and the surrounding environment.

Investigate Interactions with Biomolecules: If this compound were being studied as a potential ligand, MD simulations could model its interaction with a target protein, providing insights into binding stability and the specific interactions that hold the complex together.

Quantitative Structure-Activity Relationships (QSAR) for Structural Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. The goal of QSAR is to build a statistical model that correlates variations in the chemical structure of a series of compounds with their biological activity.

Although no QSAR studies specifically including this compound have been identified, it could be included in a larger dataset of pyrimidinone derivatives to build such a model. The process involves:

Calculating Molecular Descriptors: For each molecule in the series, a range of numerical descriptors are calculated. These can be based on electronic properties (from quantum calculations), shape, size, or hydrophobicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best relates the descriptors to the observed biological activity.

Model Validation: The model is rigorously tested to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized pyrimidinone derivatives, guiding the design of more potent compounds.

Mechanistic Studies through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and potential transition states, it is possible to map out the entire reaction pathway and determine the activation energy.

For this compound, this approach could be used to study:

Synthesis Reactions: Modeling the cyclization reaction used to form the pyrimidinone ring could help optimize reaction conditions.

Metabolic Pathways: If the compound has biological relevance, computational methods could be used to investigate its potential metabolic breakdown, predicting likely sites of oxidation or other transformations.

Decomposition Pathways: Understanding how the molecule might degrade under various conditions (e.g., heat, light) can be explored by calculating the energy barriers for different decomposition reactions.

These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Supramolecular Chemistry Investigations

Supramolecular chemistry explores the realm of chemical systems composed of discrete numbers of molecules. The structural integrity of these systems is maintained by intermolecular forces rather than covalent bonds. For a molecule like this compound, its supramolecular behavior would be dictated by the interplay of hydrogen bonding, van der Waals forces, and hydrophobic effects.

The primary non-covalent interaction expected for this compound is hydrogen bonding. The cyclic urea (B33335) motif contains two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This arrangement allows for the formation of self-complementary hydrogen-bonded dimers or extended chains and networks.

Computational modeling, typically using Density Functional Theory (DFT), would be the primary tool to investigate these interactions. Key parameters that would be calculated include:

Interaction Energies: To quantify the strength of the hydrogen bonds.

Geometric Parameters: Including bond lengths and angles of the hydrogen bonds to determine their geometry.

Vibrational Frequencies: To analyze the shifts in N-H and C=O stretching frequencies upon hydrogen bond formation, which can be correlated with experimental infrared spectroscopy data.

Table 1: Theoretical Non-Covalent Interaction Parameters for a Hypothetical Dimer of this compound

Interaction TypeCalculated Interaction Energy (kcal/mol)Key Atom-Atom Distances (Å)
N-H···O=C Hydrogen BondData not availableData not available
C-H···O Weak Hydrogen BondData not availableData not available
van der Waals InteractionsData not availableData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, computational methods could be employed to predict its crystal packing and polymorphism.

The prediction of self-assembly into larger, ordered structures is a complex computational challenge. Methodologies such as molecular dynamics (MD) simulations and Monte Carlo methods could be used to simulate the aggregation of multiple molecules from a disordered state to predict the most stable supramolecular assemblies. The role of the 5-methyl group would be of particular interest in directing the self-assembly process, potentially leading to different packing motifs compared to the unsubstituted tetrahydro-2(1H)-pyrimidinone.

Table 2: Predicted Crystal Packing Parameters for this compound

ParameterPredicted Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Hydrogen Bonding MotifData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific crystal structure predictions for this compound are not available.

Applications of 5 Methyltetrahydro 2 1h Pyrimidinone in Organic Synthesis and Catalysis

Role as a Solvent or Co-solvent in Organic Transformations

Drawing parallels from the well-established applications of related pyrimidinones (B12756618) like 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), 5-Methyltetrahydro-2(1H)-pyrimidinone is emerging as a promising solvent and co-solvent in a range of organic reactions. sigmaaldrich.comsigmaaldrich.com DMPU, a close structural analog, is known for its ability to serve as a chelating solvent. sigmaaldrich.com The high polarity and coordinating ability of the urea (B33335) moiety in these pyrimidinones can significantly influence the course of a reaction.

The solvent environment plays a critical role in determining the rate and selectivity of chemical reactions. The use of pyrimidinone-based solvents can lead to enhanced reaction kinetics and improved selectivity due to their ability to stabilize charged intermediates and transition states. While specific studies on the kinetic and selectivity influence of this compound are still developing, the behavior of its analog, DMPU, provides valuable insights. DMPU has been shown to be an effective solvent in promoting reactions by solvating cations, thereby increasing the reactivity of the accompanying anion. This can lead to faster reaction rates and, in some cases, alter the regioselectivity or stereoselectivity of a transformation.

The utility of pyrimidinone solvents has been demonstrated in several key organic transformations:

Alkylation: In reactions involving the formation of new carbon-carbon bonds via alkylation, the solvent's ability to solvate the counter-ion of the nucleophile is crucial. Pyrimidinone-based solvents can enhance the nucleophilicity of various species, leading to efficient alkylation. For instance, high stereoselectivities have been achieved in lithium-mediated alkylation reactions using a pyrimidinone-based chiral auxiliary. nih.gov

Cyclocondensation: These solvents have proven effective in cyclocondensation reactions, which are vital for the synthesis of heterocyclic compounds. sigmaaldrich.comresearchgate.net For example, DMPU is used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides. sigmaaldrich.com The synthesis of various polyazaheterocycles has been successfully demonstrated through cyclocondensation reactions. researchgate.net

Trifluoromethylation: The introduction of a trifluoromethyl group can significantly alter the properties of a molecule. Pyrimidinone solvents have been employed in the trifluoromethylation of halogenated double bonds. sigmaaldrich.com

Function as a Ligand or Additive in Transition Metal Catalysis

Beyond their role as solvents, pyrimidinone derivatives can also function as ligands or additives in transition metal-catalyzed reactions. sigmaaldrich.com The nitrogen and oxygen atoms of the urea functionality can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.gov

The use of DMPU as a ligand in cobalt-catalyzed ortho-alkylation of secondary benzamides highlights this capability. sigmaaldrich.com The coordination of the pyrimidinone to the metal can modulate its electronic properties and steric environment, leading to improved catalytic performance. The development of transition metal-catalyzed reactions for the synthesis of pyrimidines is an active area of research. nih.gov

Utility as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The incorporation of a stereocenter, such as the methyl group at the 5-position of this compound, opens up possibilities for its use in asymmetric synthesis. Chiral pyrimidinone derivatives have been successfully employed as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. rsc.org For example, a pyrimidinone-based chiral auxiliary has been used in asymmetric aldol (B89426) and alkylation reactions, affording products with excellent yields and stereoselectivities. nih.gov This approach has been applied to the asymmetric synthesis of natural products. nih.gov The development of asymmetric synthesis strategies is crucial for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications. nih.govsigmaaldrich.commdpi.com

Integration into Complex Organic Synthesis Strategies

The versatility of this compound and its derivatives allows for their integration into multi-step syntheses of complex organic molecules. They can serve as key building blocks or be instrumental in crucial bond-forming steps. The synthesis of complex heterocyclic systems often relies on the strategic use of such building blocks. mdpi.comnih.gov For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through a multi-step sequence. mdpi.com

Emerging Applications in Materials Science Related to Heterocyclic Scaffolds

The heterocyclic pyrimidinone core is a privileged scaffold that is not only important in medicinal chemistry but also holds potential in materials science. nih.gov The ability of these molecules to form hydrogen bonds and participate in π-stacking interactions can be exploited in the design of new materials with specific properties.

The development of novel materials based on heterocyclic scaffolds is a rapidly growing field. These materials can have applications in areas such as organic electronics, sensors, and catalysis. While the direct application of this compound in materials science is still an emerging area, the broader class of pyrimidinones and related heterocycles are being investigated for their potential in creating functional materials. ambeed.com

Advanced Topics and Future Research Directions for 5 Methyltetrahydro 2 1h Pyrimidinone

Exploration of Novel Synthetic Routes and High-Throughput Synthesis

While traditional methods for synthesizing tetrahydropyrimidinones are effective, current research is focused on developing novel routes that offer higher efficiency, greater structural diversity, and compatibility with high-throughput synthesis platforms. The exploration of multicomponent reactions (MCRs) remains a significant area of interest. MCRs allow for the construction of complex molecules like 5-Methyltetrahydro-2(1H)-pyrimidinone and its derivatives in a single step from three or more starting materials, which is highly efficient. rasayanjournal.co.insemanticscholar.org

Future synthetic strategies are likely to involve:

Catalyst Development: The design of new catalysts, including metal-free organocatalysts and reusable nanocatalysts, is a key objective. researchgate.net These catalysts aim to improve reaction rates, yields, and selectivity under milder conditions.

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasound is being explored to significantly reduce reaction times from hours to minutes and increase product yields. rasayanjournal.co.innih.gov Ultrasound, for example, has been shown to be a powerful tool in the synthesis of pyrimidines, often resulting in higher yields and purity compared to conventional heating. nih.gov

High-Throughput Screening: Adapting synthetic protocols for automated, parallel synthesis will enable the rapid generation of large libraries of this compound derivatives. This is crucial for screening and identifying compounds with desired properties in fields like materials science and medicinal chemistry.

Synthetic AdvancementKey AdvantagesRelevant Research Area
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, rapid access to molecular diversity. rasayanjournal.co.insemanticscholar.orgLibrary Synthesis
Novel CatalysisIncreased efficiency, improved selectivity, greener reaction conditions. researchgate.netGreen Chemistry
Microwave/Ultrasound AssistanceDrastically reduced reaction times, often improved yields and purity. rasayanjournal.co.innih.govProcess Intensification

Design of Functionalized Derivatives for Specific Chemical Applications

The core structure of this compound serves as a scaffold for the development of functionalized derivatives with tailored properties. Research is focused on introducing various substituents at different positions of the ring to modulate its electronic, steric, and physicochemical characteristics.

Dihydropyrimidinones (DHPMs), a closely related class of compounds, have demonstrated a wide range of pharmacological properties, including acting as calcium channel blockers and anti-inflammatory agents. semanticscholar.org This highlights the potential for derivatives of this compound in drug discovery. Future work will likely concentrate on:

Materials Science: Incorporating the pyrimidinone core into larger polymeric structures or using it as a ligand for metal complexes could lead to new materials with interesting optical or electronic properties. researchgate.net

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea (B33335) moiety within the pyrimidinone ring make it an attractive building block for designing self-assembling systems and molecular receptors.

Agrochemicals: The biological activity of related heterocyclic compounds suggests that novel derivatives could be developed as effective and selective herbicides or pesticides.

Advanced Computational Studies for Predictive Modeling and De Novo Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational studies can accelerate the design and discovery of new derivatives with desired properties, reducing the reliance on time-consuming and expensive trial-and-error synthesis.

Key areas of computational research include:

Predictive Modeling: Using techniques like Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build models that correlate the structural features of pyrimidinone derivatives with their chemical or biological activity. mendeley.com This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

Molecular Docking: In drug discovery, docking simulations can predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. researchgate.net This provides insights into the mechanism of action and helps in designing more potent and selective molecules.

De Novo Design: Generative models and algorithms can design entirely new molecular structures based on a set of desired properties. nih.gov These score-based generative models can propose novel pyrimidinone derivatives that are predicted to be highly active for a specific application, opening up new avenues for innovation. nih.gov Mathematical models are also being developed to better understand the role of allosteric regulation in metabolic pathways involving pyrimidines. nih.gov

Integration with Flow Chemistry and Automation in Organic Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of pyrimidinones (B12756618). researchgate.net These benefits include precise control over reaction parameters, enhanced safety, and easier scalability.

Future integration of these technologies will focus on:

Automated Synthesis Platforms: Combining flow reactors with automated systems for reagent handling, reaction monitoring, and purification can create fully autonomous platforms for chemical synthesis. nih.gov These systems can optimize reaction conditions and produce target molecules with minimal human intervention.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, avoiding the isolation and purification of intermediates. nih.gov This significantly improves efficiency and reduces waste.

Accessing Novel Chemical Space: The precise control offered by flow reactors allows for the use of reaction conditions (e.g., very high temperatures and pressures) that are difficult or unsafe to achieve in traditional batch reactors. researchgate.netsoci.org This can enable novel transformations and the synthesis of previously inaccessible pyrimidinone derivatives.

TechnologyKey Benefits for Pyrimidinone SynthesisFuture Application
Flow ChemistryPrecise control of temperature, pressure, and reaction time; enhanced safety; scalability. researchgate.netnih.govsoci.orgMulti-step telescoped synthesis. nih.gov
AutomationHigh-throughput reaction optimization; reduced manual labor; improved reproducibility. nih.govchemrxiv.orgAutonomous self-optimizing synthesis platforms. chemrxiv.org
Integrated AnalyticsReal-time reaction monitoring (e.g., via LC-MS, NMR). nih.govData-driven optimization and quality control.

Sustainable Chemistry Initiatives in Pyrimidinone Research and Development

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrimidinones. researchgate.neteurekaselect.com The goal is to design chemical processes that are environmentally benign, economically viable, and safe.

Key initiatives in this area include:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or even solvent-free conditions is a major focus. rasayanjournal.co.inresearchgate.net Magnetized deionized water has been explored as a green solvent for pyrimidine (B1678525) synthesis, offering high yields and easy workups. researchgate.net

Atom Economy: Synthetic methods, such as MCRs, that maximize the incorporation of all starting material atoms into the final product are being prioritized to minimize waste. rasayanjournal.co.in

Renewable Feedstocks: Research into sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal for the sustainable production of pyrimidinones.

Catalyst Reusability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is crucial for reducing waste and improving the cost-effectiveness of synthetic processes. researchgate.net

Traditional synthesis methods often rely on toxic reagents and solvents, generating significant waste. rasayanjournal.co.inresearchgate.net Green chemistry approaches, such as using safer catalysts and solvents, microwave or ultrasound assistance, and solventless reactions, provide cleaner and more efficient pathways to pyrimidine derivatives with higher yields and reduced environmental impact. rasayanjournal.co.inresearchgate.net

Q & A

Basic: What established synthetic methodologies are available for 5-Methyltetrahydro-2(1H)-pyrimidinone, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via one-pot multicomponent reactions (MCRs) or condensation reactions. For example:

  • Biginelli Reaction: A classic approach using urea/thiourea, β-keto esters, and aldehydes in acidic conditions (e.g., HCl in DMF or glacial acetic acid) .
  • Modified Routes: Use of NH₄OAc in glacial AcOH at 108°C for cyclization, or POCl₃/DMF for chlorination steps .

Optimization Strategies:

  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance yield and reduce side products.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .

Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:
Key Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methyl groups at C5 (δ 1.2–1.5 ppm) and the lactam carbonyl (C2, δ 165–170 ppm) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 128.17 for the parent ion) .
  • X-ray Diffraction: Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks in crystalline forms .

Data Interpretation:

  • Tautomerism: IR spectroscopy distinguishes carbonyl (C=O) stretching (~1700 cm⁻¹) from NH vibrations (~3200 cm⁻¹) .

Advanced: How does this compound affect DNA polymerase fidelity in herpes simplex virus (HSV-1) primase?

Answer:
Mechanistic Insights:

  • Template Incorporation: HSV-1 primase poorly incorporates GTP opposite 5-methyl-2(1H)-pyrimidinone due to disrupted Watson-Crick hydrogen bonding (N3 of the compound cannot pair with guanine’s H-N3) .
  • Kinetic Analysis: Primer extension assays reveal a 10-fold reduction in polymerization efficiency compared to natural bases (Table 1) .

Experimental Design:

  • Template Design: Synthetic oligonucleotides containing 5-methyl-2(1H)-pyrimidinone are used to measure misincorporation rates via PAGE or fluorescence-based assays.
  • Control Experiments: Compare with non-hydrogen-bonding analogs (e.g., 2-pyridone) to isolate steric vs. electronic effects .

Advanced: How can computational modeling complement experimental hydrate screening for this compound?

Answer:
Challenges in Hydrate Screening:

  • Non-Stoichiometric Hydrates: Variable water content complicates characterization (e.g., via TGA/DSC) .

Integrated Approach:

  • Molecular Dynamics (MD): Predicts hydration sites by simulating water interactions with the lactam carbonyl.
  • DFT Calculations: Evaluates relative stability of anhydrous vs. monohydrate forms (ΔG < 2 kcal/mol favors coexistence) .
  • Validation: Pair computed lattice energies with PXRD patterns to confirm predicted polymorphs.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Common Discrepancies:

  • Antimicrobial Activity: Varying MIC values (e.g., 8–64 µg/mL) across studies due to assay conditions (pH, bacterial strain) .

Resolution Strategies:

  • Standardized Protocols: Follow CLSI guidelines for broth microdilution assays.
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., C5 methyl vs. phenyl groups) using isogenic bacterial strains.
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP > 2 correlates with improved membrane permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.